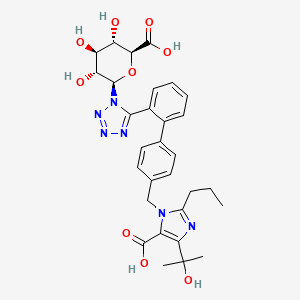
Olmesartan N1-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan N1-Glucuronide is a metabolite of olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is formed through the glucuronidation process, where olmesartan is conjugated with glucuronic acid. The molecular formula of this compound is C30H34N6O9, and it has a molecular weight of 622.63 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan N1-Glucuronide involves the glucuronidation of olmesartan. This process typically requires the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine diphosphate-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Olmesartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions, reverting to the parent compound, olmesartan .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzyme in a buffered solution.
Major Products:
Hydrolysis: Olmesartan.
Conjugation: this compound.
Wissenschaftliche Forschungsanwendungen
Olmesartan N1-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of olmesartan in the human body.
Drug Development: Investigating the efficacy and safety of olmesartan and its metabolites in treating hypertension and related cardiovascular conditions.
Toxicology: Assessing the potential toxic effects of olmesartan and its metabolites.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and the activity of UGT enzymes.
Wirkmechanismus
Olmesartan N1-Glucuronide exerts its effects by blocking the angiotensin II receptor, similar to its parent compound, olmesartan. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronidation process does not significantly alter the pharmacological activity of olmesartan .
Vergleich Mit ähnlichen Verbindungen
- Telmisartan N1-Glucuronide
- Candesartan N1-Glucuronide
- Losartan N1-Glucuronide
Comparison: Olmesartan N1-Glucuronide is unique due to its specific binding affinity and pharmacokinetic profile. Compared to other angiotensin II receptor blockers (ARBs) and their glucuronide metabolites, olmesartan and its glucuronide have a higher affinity for the AT1 receptor, leading to more effective blood pressure reduction .
Eigenschaften
Molekularformel |
C30H34N6O9 |
|---|---|
Molekulargewicht |
622.6 g/mol |
IUPAC-Name |
3-[[4-[2-[1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H34N6O9/c1-4-7-19-31-25(30(2,3)44)20(28(40)41)35(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)26-32-33-34-36(26)27-23(39)21(37)22(38)24(45-27)29(42)43/h5-6,8-13,21-24,27,37-39,44H,4,7,14H2,1-3H3,(H,40,41)(H,42,43)/t21-,22-,23+,24-,27+/m0/s1 |
InChI-Schlüssel |
FSPLONGKVIRZKC-RTCYWULBSA-N |
Isomerische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


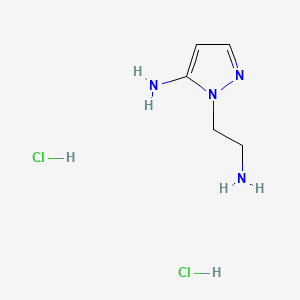
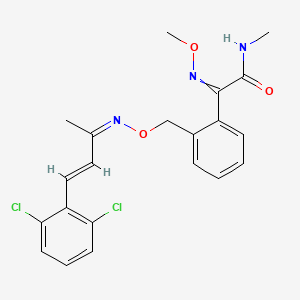
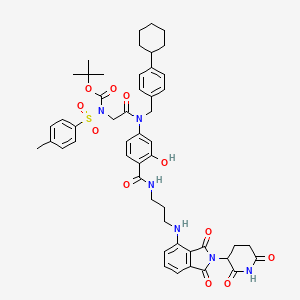
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
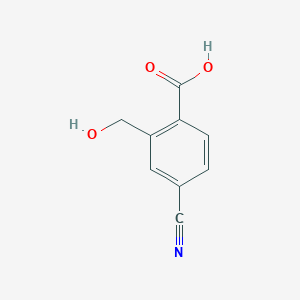
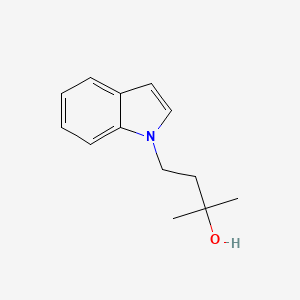

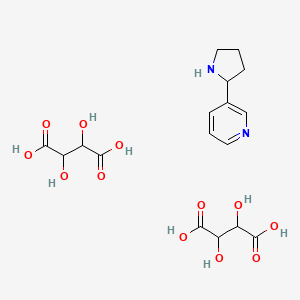
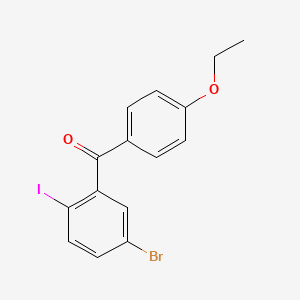
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

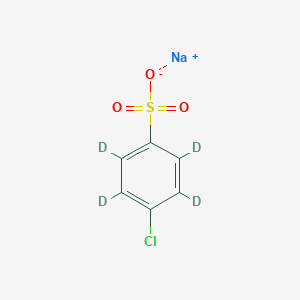
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
